6-(3-Bromophenyl)-5,5-dimethylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)-5,5-dimethylmorpholin-3-one is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-5,5-dimethylmorpholin-3-one typically involves the reaction of 3-bromophenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis and purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-5,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
6-(3-Bromophenyl)-5,5-dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the morpholine ring can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with a similar bromophenyl group but different core structure.
(3-Bromophenyl)trimethylsilane: Another bromophenyl derivative used in organic synthesis.
Uniqueness
6-(3-Bromophenyl)-5,5-dimethylmorpholin-3-one is unique due to its morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14BrNO2 |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
6-(3-bromophenyl)-5,5-dimethylmorpholin-3-one |
InChI |
InChI=1S/C12H14BrNO2/c1-12(2)11(16-7-10(15)14-12)8-4-3-5-9(13)6-8/h3-6,11H,7H2,1-2H3,(H,14,15) |
InChI Key |
ODEJSMRQLAEPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCC(=O)N1)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.